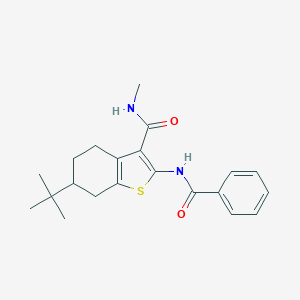
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole, also known as BPN, is a synthetic compound with potential applications in scientific research. BPN belongs to the class of benzimidazole derivatives and is a potent inhibitor of protein kinase C (PKC) activity.
Wissenschaftliche Forschungsanwendungen
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been used in several scientific research studies due to its potent inhibitory activity against PKC. PKC is a family of serine/threonine kinases that play a crucial role in cell signaling pathways, including proliferation, differentiation, and apoptosis. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit PKC activity in various cell types, including human lung cancer cells, prostate cancer cells, and human breast cancer cells.
Wirkmechanismus
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This binding leads to the inhibition of PKC activity and downstream signaling pathways. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has also been shown to induce autophagy in cancer cells, which leads to cell death. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has several advantages for use in lab experiments. It is a potent inhibitor of PKC activity and has been shown to have anticancer activity in various cell types. However, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has some limitations. It is a synthetic compound and may not accurately represent the natural PKC inhibitors found in cells. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. One area of research could focus on the development of more potent and selective PKC inhibitors based on the structure of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. Another area of research could focus on the use of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole in combination with other anticancer agents to enhance its anticancer activity. In addition, further studies are needed to investigate the potential of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole as a therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with butyl isocyanate to form 2-(1-butyl-1lambda~5~-pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid. This intermediate is then converted to 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole by reacting with thionyl chloride and 4-methylmorpholine.
Eigenschaften
Molekularformel |
C16H16N4O2 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-(1-butylpyridin-4-ylidene)-4-nitrobenzimidazole |
InChI |
InChI=1S/C16H16N4O2/c1-2-3-9-19-10-7-12(8-11-19)16-17-13-5-4-6-14(20(21)22)15(13)18-16/h4-8,10-11H,2-3,9H2,1H3 |
InChI-Schlüssel |
QXYLNEOZDMNTIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
Kanonische SMILES |
CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)


![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)